molecular formula C7H10F5I B8425347 Heptane, 1,1,1,2,2-pentafluoro-7-iodo-

Heptane, 1,1,1,2,2-pentafluoro-7-iodo-

Cat. No.: B8425347
M. Wt: 316.05 g/mol
InChI Key: LEJYSQJKLSLOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane, 1,1,1,2,2-pentafluoro-7-iodo- (CAS: Not explicitly provided in evidence) is a fluorinated alkane derivative with a terminal iodine substituent. Its structure consists of a seven-carbon chain where five fluorine atoms replace hydrogens at positions 1, 1, 1, 2, and 2, and an iodine atom is attached to the terminal carbon (C7).

Properties

Molecular Formula

C7H10F5I

Molecular Weight

316.05 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-7-iodoheptane

InChI

InChI=1S/C7H10F5I/c8-6(9,7(10,11)12)4-2-1-3-5-13/h1-5H2

InChI Key

LEJYSQJKLSLOEQ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(F)(F)F)(F)F)CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other fluorinated heptane derivatives, differing primarily in the terminal functional group. Key comparisons include:

Compound Substituent at C7 Key Functional Groups Biological Activity (pIC50) Selectivity
1,1,1,2,2-Pentafluoro-7-iodoheptane Iodo Alkane, Fluorine Not reported Not reported
GK187 4-Methoxyphenyl Ketone, Fluorine 0.0001 (GVIA iPLA2) >10,000-fold vs. GIVA cPLA2/GV sPLA2
Difluoromethyl ketones Varied (e.g., CF2) Ketone, Fluorine Moderate (GVIA iPLA2) Lower selectivity than GK187

Key Findings:

  • Substituent Influence : The iodine atom in the target compound introduces steric bulk and polarizability, which may enhance lipophilicity compared to smaller substituents like fluorine or methoxy groups. However, the absence of a ketone group (as in GK187) likely reduces hydrogen-bonding capacity, critical for enzyme inhibition .
  • Biological Activity : GK187’s exceptional potency (pIC50 = 0.0001) against GVIA iPLA2 is attributed to its 4-methoxyphenyl ketone structure, enabling strong interactions with the enzyme’s active site. The iodine substituent in the target compound lacks this functionality, suggesting lower inherent inhibitory activity unless modified .
  • Selectivity: Fluorinated ketones like GK187 exhibit high selectivity for GVIA iPLA2 over related enzymes (GIVA cPLA2, GV sPLA2), whereas non-ketone fluorinated alkanes (e.g., the target compound) may lack this specificity due to reduced electronic interactions .

Physicochemical Properties

  • Thermal Stability : Perfluorinated segments (C1–C2) confer resistance to thermal degradation, a trait shared with other polyfluoroalkyl compounds .
  • Reactivity : The C–I bond is susceptible to nucleophilic substitution, offering synthetic versatility for further derivatization, unlike the more stable C–F bonds .

Preparation Methods

Radical Telomerization of Fluorinated Alkenes

A critical step in constructing the perfluorinated heptane backbone involves radical telomerization of chlorotrifluoroethylene (CTFE) with iodine monochloride (ICl). This method, adapted from NIST protocols, proceeds via ionic addition at temperatures below 0°C to minimize competing free-radical pathways. The reaction yields intermediates such as 1,2-dichloro-heptafluoro-4-iodobutane , which undergo homocoupling to extend the carbon chain:

CF2Cl+IClCF2ClCFClI(at -10°C, 98% yield)[2]\text{CF}2\text{Cl} + \text{ICl} \rightarrow \text{CF}2\text{Cl}-\text{CFClI} \quad \text{(at -10°C, 98\% yield)}

Subsequent dechlorination using activated zinc in bis[2-(2-methoxyethoxy)ethyl] ether at 70°C removes chlorine atoms, forming perfluoroalkenes. For example, 4,5-dichlorooctafluoro-1-pentene reacts with zinc to generate perfluoropentadiene , a precursor for further chain elongation.

Iodination Techniques for Terminal Functionalization

Halogen Exchange via Finkelstein Reaction

The Finkelstein reaction replaces terminal chlorine or bromine atoms with iodine using sodium iodide (NaI) in acetone. For example, a fluorinated heptane precursor with a chlorine atom at the 7-position reacts with NaI under reflux:

C7F11Cl+NaIC7F11I+NaCl(yield: 65–75%)[4]\text{C}7\text{F}{11}\text{Cl} + \text{NaI} \rightarrow \text{C}7\text{F}{11}\text{I} + \text{NaCl} \quad \text{(yield: 65–75\%)}

This method is favored for its simplicity but requires anhydrous conditions to prevent hydrolysis of the fluorinated intermediate.

Iodine Monochloride (ICl) Addition

Direct addition of ICl to perfluoroalkenes introduces iodine at terminal positions. For instance, perfluoro-1,6-heptadiene reacts with ICl at -30°C to form 7-iodo-perfluoroheptane. The reaction proceeds via anti-Markovnikov addition, with the iodine attaching to the less substituted carbon:

CF2=CF(CF2)4CF3+IClCF2ICFCl(CF2)4CF3(yield: 82%)[2]\text{CF}2=\text{CF}(\text{CF}2)4\text{CF}3 + \text{ICl} \rightarrow \text{CF}2\text{I}-\text{CFCl}(\text{CF}2)4\text{CF}3 \quad \text{(yield: 82\%)}

Multi-Step Synthetic Routes

Synthesis via Telomerization and Dehalogenation

A three-step route combines telomerization, dechlorination, and iodination:

  • Telomerization : CTFE reacts with ICl to form 1,2-dichloro-7-iodo-perfluoroheptane .

  • Dechlorination : Zinc dust in ether removes chlorine atoms, yielding perfluoro-7-iodoheptene .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, producing the final product.

Table 1: Optimization of Dechlorination Conditions

ParameterOptimal ValueYield (%)By-Products
Temperature70°C78Perfluorohexane
SolventDiglyme85None
Zinc ActivationHCl/acetone92Trace chlorides

Data adapted from NIST protocols.

Grignard Reagent-Mediated Coupling

Adapting methods from phosphine synthesis, a fluorinated Grignard reagent (e.g., C₆F₁₃MgBr ) reacts with 1-iodoheptane in tetrahydrofuran (THF):

C6F13MgBr+C7H15IC7F11I+MgBrI+C7H14(yield: 60%)[3]\text{C}6\text{F}{13}\text{MgBr} + \text{C}7\text{H}{15}\text{I} \rightarrow \text{C}7\text{F}{11}\text{I} + \text{MgBrI} + \text{C}7\text{H}{14} \quad \text{(yield: 60\%)}

This method suffers from low regioselectivity but is useful for small-scale syntheses.

Challenges and Mitigation Strategies

By-Product Formation

Perfluoroalkanes and iodochlorides are common by-products during iodination. Strategies to suppress these include:

  • Using excess NaI (1.5 eq.) to drive the Finkelstein reaction to completion.

  • Employing radical inhibitors (e.g., BHT) during telomerization to prevent uncontrolled chain growth.

Purification Techniques

  • Fractional distillation : Isolates the target compound (bp 170.5°C) from lower-boiling impurities.

  • Vapor-phase chromatography : Removes trace chlorinated species with >99% purity.

Industrial-Scale Considerations

The patent US10544189B2 highlights the use of dichloromethane as a solvent for large-scale iodination due to its low cost and compatibility with fluorinated intermediates. Key parameters include:

  • Temperature control : Maintaining -10°C to 25°C prevents side reactions.

  • Stirring rate : 500–700 rpm ensures homogeneous mixing of immiscible phases .

Q & A

How can researchers accurately verify the identity of 1,1,1,2,2-pentafluoro-7-iodoheptane using available chemical databases and spectroscopic data?

Answer:
Verification begins with cross-referencing CAS Registry Numbers (e.g., 1682-31-1) and systematic IUPAC names across authoritative databases like PubChem and Pharos . Spectroscopic confirmation involves:

  • 19F NMR : To resolve fluorination patterns and confirm substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M-I]+ fragments) and isotopic signatures of iodine.
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in related fluorinated compounds .

What are the key synthetic challenges in preparing 1,1,1,2,2-pentafluoro-7-iodoheptane, and what strategies mitigate fluorination inefficiencies?

Answer:
Challenges include:

  • Selective Fluorination : Competing side reactions during fluorination (e.g., over-fluorination or C-I bond cleavage). Mitigation involves using controlled reagents like SF₄ or Ruppert–Prakash reagents .
  • Iodine Stability : Light-sensitive C-I bonds require synthesis under inert, dark conditions.
  • Purification : High-boiling-point fluorinated byproducts are removed via fractional distillation or preparative HPLC .

How can NMR and mass spectrometry be optimized to characterize the structural integrity of 1,1,1,2,2-pentafluoro-7-iodoheptane?

Answer:

  • 19F NMR Optimization : Use broadband decoupling to resolve overlapping signals. Chemical shifts for CF₃ groups typically appear at ~-70 to -80 ppm .
  • 1H NMR : Focus on residual proton signals near the iodine substituent (δ ~3.5–4.5 ppm).
  • MS/MS Fragmentation : Collision-induced dissociation (CID) highlights characteristic fragments like [C₇F₁₅]+ (m/z 369) and iodine loss patterns .

What role do polyfluoroalkyl iodides like 1,1,1,2,2-pentafluoro-7-iodoheptane play in selective enzyme inhibition, particularly for phospholipase A2 isoforms?

Answer:
Structurally analogous compounds (e.g., GK187, a pentafluoroethyl ketone) exhibit potent inhibition of GVIA iPLA2 (pIC₅₀ = 0.0001) by mimicking phospholipid substrates. Methodology includes:

  • Enzyme Assays : Radiometric or fluorometric assays using tritiated arachidonic acid release.
  • Selectivity Screening : Test against isoforms like GIVA cPLA₂ and GV sPLA₂ to confirm specificity .

How do structural modifications in the fluoroalkyl chain influence the inhibitory potency and selectivity of compounds such as 1,1,1,2,2-pentafluoro-7-iodoheptane?

Answer:

  • Chain Length : Longer chains (e.g., C7 vs. C4) enhance hydrophobic interactions with enzyme active sites.
  • Substituent Position : Iodine at the terminal carbon (C7) improves steric complementarity, as seen in related pentadecafluoro-7-iodoheptanes .
  • Fluorination Density : Higher fluorine content increases metabolic stability but may reduce solubility. Comparative studies use molecular docking and free-energy perturbation (FEP) simulations .

What analytical approaches resolve discrepancies in reported bioactivity data for fluorinated iodoalkanes, and how can experimental variables be controlled?

Answer:
Discrepancies often arise from:

  • Purity Variability : Rigorous purification via preparative GC or HPLC ensures >98% purity .
  • Enzyme Source : Use recombinant isoforms (e.g., human GVIA iPLA₂) to standardize assays.
  • Solvent Effects : Replace DMSO with fluorinated solvents (e.g., perfluorohexane) to prevent interference .
  • Statistical Validation : Replicate experiments with blinded controls and report confidence intervals (e.g., 95% CI for IC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.